![molecular formula C9H9N3O2 B2683736 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine CAS No. 2198690-96-7](/img/structure/B2683736.png)
6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound features an imidazo[1,2-b]pyridazine core with an oxetane ring attached via an ether linkage at the 6-position. The unique structure of this compound contributes to its diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the oxetane moiety. One common synthetic route starts with the cyclization of appropriate precursors to form the imidazo[1,2-b]pyridazine ring system. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction at the C6 position . The oxetane ring is then introduced via an etherification reaction, using suitable reagents and conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize yield, purity, and cost-effectiveness. Optimized reaction conditions, such as temperature, solvent choice, and catalyst selection, are crucial for efficient large-scale synthesis. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Imidazo[1,2-b]pyridazine derivatives have been investigated for their anticancer properties. The compound may act as a potent inhibitor of specific kinases involved in cancer progression. For instance, the successful kinase inhibitor ponatinib has sparked interest in exploring new derivatives for similar therapeutic applications. Research indicates that modifications to the imidazo[1,2-b]pyridazine core can enhance efficacy against various cancer cell lines .
Anti-inflammatory Properties
The compound exhibits potential as an anti-inflammatory agent. Studies have shown that imidazo[1,2-b]pyridazine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The ability to modulate these enzymes positions this compound as a candidate for developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-b]pyridazine possess antibacterial and antifungal activities. The structural modifications can lead to compounds that effectively combat resistant strains of bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance globally .
Synthesis and Characterization
The synthesis of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. Various methods have been employed to optimize yield and purity, including:
- Nucleophilic substitution reactions : Utilizing oxetane as a nucleophile to introduce the oxetan-3-yloxy group.
- Cyclization techniques : Forming the imidazo[1,2-b]pyridazine structure through cyclization reactions under controlled conditions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of synthesized compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. Key factors influencing their activity include:
- Substituents on the imidazo ring : Different substituents can significantly affect binding affinity and selectivity towards biological targets.
- Functional groups : The presence of electron-donating or withdrawing groups can modify pharmacokinetic properties and enhance therapeutic efficacy.
Case Studies
Several studies have highlighted the promising applications of imidazo[1,2-b]pyridazine derivatives:
- A study demonstrated that specific modifications led to compounds with enhanced anticancer activity against breast cancer cell lines, showing IC50 values significantly lower than existing treatments .
- Another investigation focused on anti-inflammatory derivatives that exhibited superior COX inhibition compared to standard NSAIDs like meloxicam, suggesting a potential for safer therapeutic options in chronic inflammatory diseases .
Wirkmechanismus
The mechanism of action of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . The compound binds to the hinge region of kinases, with substitutions at positions 2, 3, 6, 7, and 8 dictating selectivity and potency . This interaction disrupts the kinase’s activity, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the positioning of the nitrogen atoms and the attached substituents.
Imidazo[1,2-b]pyridazines: Variants with different substituents at the 3 and 6 positions have been studied for their kinase inhibition and other biological activities.
Imidazo[1,2-c]pyridines: These compounds have a different ring fusion pattern, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxetane ring, which imparts unique chemical reactivity and biological activity.
Biologische Aktivität
6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases involved in critical cellular processes. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
The compound features an imidazo[1,2-b]pyridazine core with an oxetane ring, which contributes to its unique chemical reactivity and biological properties. Its structure allows for various modifications that can enhance its therapeutic potential.
This compound primarily acts as an inhibitor of transforming growth factor-β activated kinase 1 (TAK1) and other kinases involved in cell signaling pathways. This inhibition can lead to the modulation of inflammatory responses, cell growth, and apoptosis. The compound's interaction with these targets suggests its potential utility in treating diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. For example, it has been reported to suppress COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
In Vivo Efficacy
The compound has shown promising results in animal models for various inflammatory conditions. In carrageenan-induced paw edema models, it exhibited a dose-dependent reduction in inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Substituents on the imidazo and pyridazine rings have been systematically studied to optimize potency and selectivity for target kinases. For instance, the introduction of electron-donating groups has been associated with enhanced anti-inflammatory effects .
Comparative Analysis
When compared to similar compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-c]pyridines, this compound displays unique properties due to its specific substitution pattern. The presence of the oxetane ring distinguishes it from other derivatives and enhances its biological activity by providing additional sites for interaction with biological targets .
Data Table: Biological Activity Comparison
Compound Name | Target Kinase | IC50 (μM) | Notes |
---|---|---|---|
This compound | COX-2 | 0.04 | Comparable to celecoxib |
Imidazo[1,2-a]pyridine | Various kinases | Varies | Different substitution pattern |
Imidazo[1,2-c]pyridine | Various kinases | Varies | Different ring fusion |
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of several imidazo derivatives, this compound was found to significantly reduce paw edema in a rat model when administered at doses ranging from 5 to 20 mg/kg. The results indicated a clear dose-response relationship and supported further investigations into its therapeutic potential in chronic inflammatory conditions.
Case Study 2: Cancer Cell Line Studies
In vitro tests on various cancer cell lines revealed that the compound inhibited cell proliferation effectively. For instance, A549 lung cancer cells showed reduced viability at concentrations as low as 0.5 μM after 48 hours of treatment. These findings suggest that the compound may possess anticancer properties worth exploring in future research.
Eigenschaften
IUPAC Name |
6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-9(14-7-5-13-6-7)11-12-4-3-10-8(1)12/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQOVJREDHBMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.